![molecular formula C8H7FN2 B1521093 4-Amino-2-fluoro-3-methylbenzonitrile CAS No. 757247-93-1](/img/structure/B1521093.png)
4-Amino-2-fluoro-3-methylbenzonitrile
Overview
Description
4-Amino-2-fluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-3-fluoro-2-methylbenzonitrile . The InChI code is 1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a boiling point of 278.4±40.0 C at 760 mmHg . It should be stored at 4C and protected from light .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound can be synthesized using various chemical reactions, such as nitrification, diazotization, fluorination, reductive, and oxidation reactions, with a focus on improving yield and controlling product quality (L. Min, 2006).
Crystal Structure and Antitumor Activity : Its structural properties and potential for antitumor activity have been explored. For instance, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from related benzonitriles, show potential in inhibiting cancer cell proliferation (Xuechen Hao et al., 2017).
Pharmaceutical Synthesis : 4-Amino-2-fluoro-3-methylbenzonitrile derivatives are used in the synthesis of pharmaceutical compounds, such as cholinesterase inhibitors for CNS diseases (K. Nishioka et al., 1992).
Material Science Applications
Polymer Solar Cells : Research shows its derivatives, like 4-amino-2-(trifluoromethyl)benzonitrile, can enhance the power conversion efficiencies of polymer solar cells, due to their influence on molecular ordering and electronic properties (Seonju Jeong et al., 2011).
Non-Linear Optical Activity : Studies have been conducted on derivatives such as 3-fluoro-4-methylbenzonitrile for their potential in non-linear optical applications, focusing on properties like hyperpolarizability and molecular geometry (N. Suni et al., 2018).
Environmental and Analytical Chemistry
Carbon Dioxide Fixation : Certain derivatives are explored for their role in chemical fixation of CO2, indicating potential environmental applications in reducing greenhouse gas emissions (Toshihiro Kimura et al., 2012).
Corrosion Inhibition : Research has been conducted on 2-aminobenzene-1,3-dicarbonitriles derivatives for their effectiveness as corrosion inhibitors in industrial applications (C. Verma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-fluoro-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKXKONKSMWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluoro-3-methylbenzonitrile | |
CAS RN |
757247-93-1 | |
Record name | 4-Amino-2-fluoro-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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